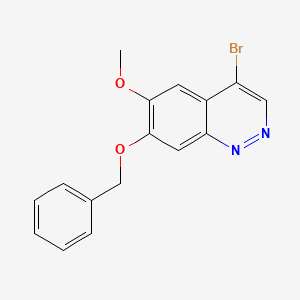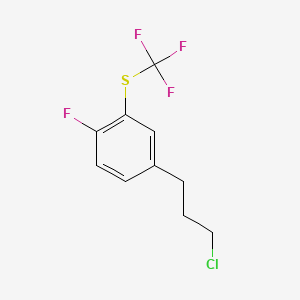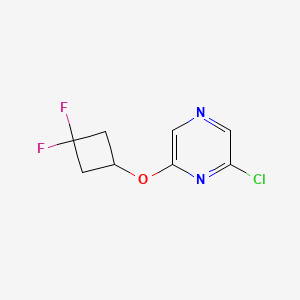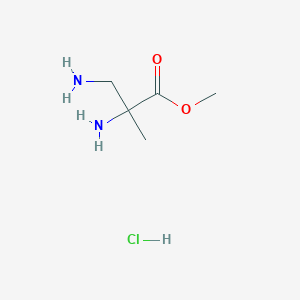
Methyl 2,3-diamino-2-methylpropanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,3-diamino-2-methylpropanoate hydrochloride is a chemical compound with the molecular formula C5H13ClN2O2. It is a derivative of propanoic acid and contains both amino and ester functional groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2,3-diamino-2-methylpropanoate hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of methyl acrylate with ammonia to form methyl 2-amino-2-methylpropanoate. This intermediate is then subjected to further reaction with ammonia to introduce the second amino group, resulting in the formation of methyl 2,3-diamino-2-methylpropanoate. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,3-diamino-2-methylpropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of methyl 2,3-diamino-2-methylpropanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 2,3-diamino-2-methylpropanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of methyl 2,3-diamino-2-methylpropanoate hydrochloride involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active amino compound, which can then interact with enzymes and other proteins, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-amino-2-methylpropanoate hydrochloride
- Methyl 2-methylalaninate hydrochloride
- Methyl 2-aminoisobutanoate hydrochloride
Uniqueness
Methyl 2,3-diamino-2-methylpropanoate hydrochloride is unique due to the presence of two amino groups, which allows for more diverse chemical reactivity and interactions compared to similar compounds with only one amino group. This makes it particularly valuable in research and industrial applications where multifunctional compounds are required.
Eigenschaften
Molekularformel |
C5H13ClN2O2 |
|---|---|
Molekulargewicht |
168.62 g/mol |
IUPAC-Name |
methyl 2,3-diamino-2-methylpropanoate;hydrochloride |
InChI |
InChI=1S/C5H12N2O2.ClH/c1-5(7,3-6)4(8)9-2;/h3,6-7H2,1-2H3;1H |
InChI-Schlüssel |
UIQDIPJRJHGHAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN)(C(=O)OC)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


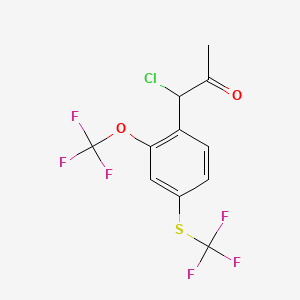

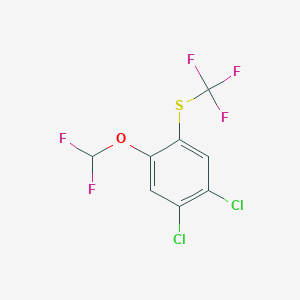
![1-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)ethan-1-one](/img/structure/B14035671.png)

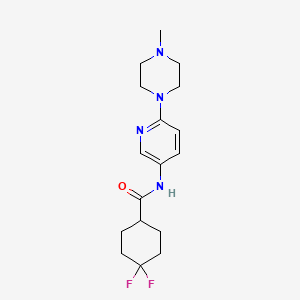
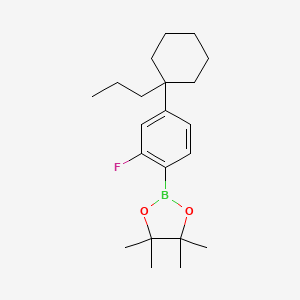
![5-Bromopyrazolo[1,5-a]pyridin-3-amine](/img/structure/B14035690.png)

